benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate
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Overview
Description
Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate is a chemical compound with a unique structure that includes a benzyl group, a cyclobutyl ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate typically involves the reaction of benzyl chloroformate with N-[[1-(aminomethyl)cyclobutyl]methyl]amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
Benzyl chloroformate+N-[[1-(aminomethyl)cyclobutyl]methyl]amine→Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under specific conditions, such as acidic or basic environments, to reveal the free amine group.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the cyclobutyl ring and aminomethyl group.
Cyclobutyl carbamate: Lacks the benzyl group.
N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate: Lacks the benzyl group.
Uniqueness
Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate is unique due to its combination of a benzyl group, a cyclobutyl ring, and a carbamate functional group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C14H20N2O2/c15-10-14(7-4-8-14)11-16-13(17)18-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,15H2,(H,16,17) |
InChI Key |
SJPSTVHIXFGFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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